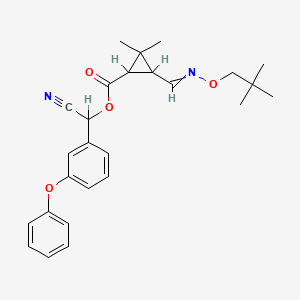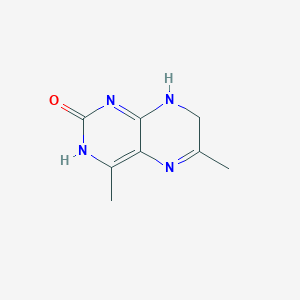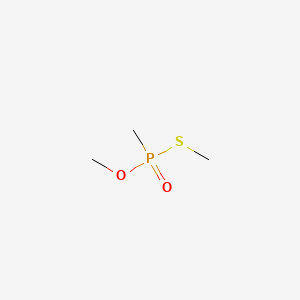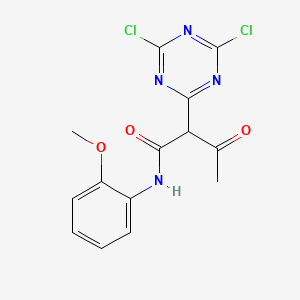
1,3,5-Triazine-2-acetamide, alpha-acetyl-4,6-dichloro-N-(2-methoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
alpha-Acetyl-4,6-dichloro-N-(2-methoxyphenyl)-1,3,5-triazin-2-acetamide: is a synthetic organic compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in agriculture, pharmaceuticals, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Acetyl-4,6-dichloro-N-(2-methoxyphenyl)-1,3,5-triazin-2-acetamide typically involves the following steps:
Formation of the triazine ring: This can be achieved by cyclization reactions involving appropriate precursors such as cyanuric chloride.
Substitution reactions: Chlorine atoms at positions 4 and 6 can be introduced through halogenation reactions.
Acetylation and amidation: The acetyl group and the N-(2-methoxyphenyl) group can be introduced through acylation and amidation reactions, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Controlled temperature and pressure: To maintain reaction efficiency and safety.
Use of catalysts: To accelerate the reaction rates.
Purification techniques: Such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
alpha-Acetyl-4,6-dichloro-N-(2-methoxyphenyl)-1,3,5-triazin-2-acetamide: can undergo various chemical reactions, including:
Substitution reactions: Where chlorine atoms can be replaced by other substituents.
Oxidation and reduction reactions: Affecting the acetyl or methoxy groups.
Hydrolysis: Leading to the breakdown of the compound into simpler molecules.
Common Reagents and Conditions
Nucleophiles: For substitution reactions.
Oxidizing agents: Such as potassium permanganate for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride for reduction reactions.
Acids or bases: For hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different substituents at the chlorine positions.
Scientific Research Applications
alpha-Acetyl-4,6-dichloro-N-(2-methoxyphenyl)-1,3,5-triazin-2-acetamide:
Chemistry: As an intermediate in the synthesis of other complex molecules.
Biology: For studying enzyme interactions and inhibition.
Medicine: Potential use as a pharmaceutical agent due to its unique structure.
Industry: In the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of alpha-Acetyl-4,6-dichloro-N-(2-methoxyphenyl)-1,3,5-triazin-2-acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or modifying their activity.
Receptors: Binding to specific receptors to exert biological effects.
Pathways: Affecting biochemical pathways involved in cellular processes.
Comparison with Similar Compounds
alpha-Acetyl-4,6-dichloro-N-(2-methoxyphenyl)-1,3,5-triazin-2-acetamide: can be compared with other triazine derivatives such as:
2,4,6-trichloro-1,3,5-triazine: Known for its use in herbicides.
2,4-diamino-6-chloro-1,3,5-triazine: Used in pharmaceuticals.
The uniqueness of alpha-Acetyl-4,6-dichloro-N-(2-methoxyphenyl)-1,3,5-triazin-2-acetamide lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
71033-01-7 |
|---|---|
Molecular Formula |
C14H12Cl2N4O3 |
Molecular Weight |
355.2 g/mol |
IUPAC Name |
2-(4,6-dichloro-1,3,5-triazin-2-yl)-N-(2-methoxyphenyl)-3-oxobutanamide |
InChI |
InChI=1S/C14H12Cl2N4O3/c1-7(21)10(11-18-13(15)20-14(16)19-11)12(22)17-8-5-3-4-6-9(8)23-2/h3-6,10H,1-2H3,(H,17,22) |
InChI Key |
QFKHNOLBVWLNNR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=NC(=NC(=N1)Cl)Cl)C(=O)NC2=CC=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


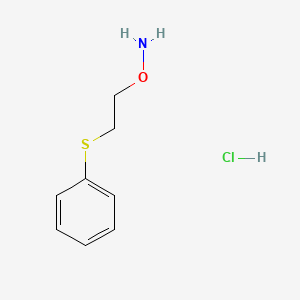
![N-Allyl-norgranatanol-3-alpha-(2-methylbenzhydryl)aether [German]](/img/structure/B13789678.png)
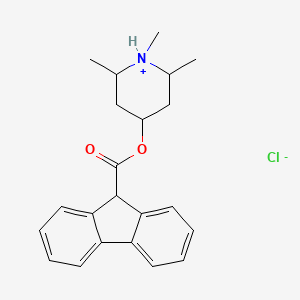
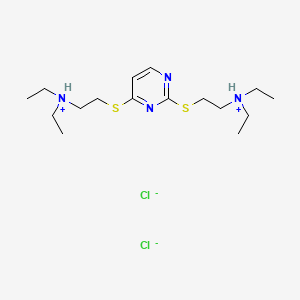
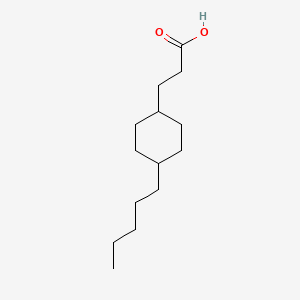
![1-[1-(Trifluoroacetyl)piperidin-4-yl]indoline-5-sulfonyl chloride](/img/structure/B13789711.png)
![Carbon monoxide;1-[2-(2,6-difluorophenyl)naphthalen-1-yl]-3-[[2-[[4-[2-(2,6-difluorophenyl)naphthalen-1-yl]-3-oxidonaphthalen-2-yl]methylideneamino]cyclohexyl]iminomethyl]naphthalen-2-olate;ruthenium(2+)](/img/structure/B13789721.png)

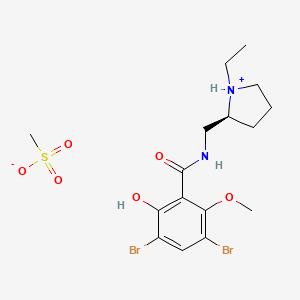
![Trichloro-[1-[2-(chloromethyl)phenyl]ethyl]silane](/img/structure/B13789732.png)
![2-Chloro-1-[4-(2-methoxyphenyl)piperazino]propan-1-one](/img/structure/B13789737.png)
